3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
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Overview
Description
3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: is an organic compound with the molecular formula C₁₄H₂₀FN . This compound is characterized by the presence of a fluorine atom and a tetrahydronaphthalene structure with multiple methyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoronaphthalene and 2,2,4,4-tetramethylpentane.
Fluorination: The fluorination of the naphthalene ring is achieved using reagents like or under controlled conditions.
Cyclization: The cyclization process involves the formation of the tetrahydronaphthalene ring through a series of reactions, including and .
Amine Introduction: such as or under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Optimization: Optimizing reaction conditions to ensure high yield and purity of the final product.
Purification: Employing purification techniques such as , , and to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions using oxidizing agents like or , leading to the formation of corresponding or .
Reduction: Reduction reactions can be performed using reducing agents such as or , resulting in the formation of or .
Substitution: Substitution reactions involve the replacement of the fluorine atom with other functional groups using reagents like (e.g., ).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in catalysis and material science research.
Biology:
- Investigated for its potential biological activity and pharmacological properties .
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential use in drug development and therapeutics .
- Evaluated for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials .
- Applied in the development of novel polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 3-Iodo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Comparison:
- Fluorine vs. Halogen Substituents: The presence of a fluorine atom in 3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to other halogen-substituted analogs.
- Reactivity: The fluorine-substituted compound exhibits different reactivity patterns in chemical reactions compared to its bromo, chloro, and iodo counterparts.
- Biological Activity: The biological activity of the compound may vary based on the nature of the halogen substituent, influencing its potential applications in medicine and biology.
Properties
Molecular Formula |
C14H20FN |
---|---|
Molecular Weight |
221.31 g/mol |
IUPAC Name |
3-fluoro-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine |
InChI |
InChI=1S/C14H20FN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3 |
InChI Key |
HNFYWVNKQJXBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=CC(=C(C=C21)N)F)(C)C)C |
Origin of Product |
United States |
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